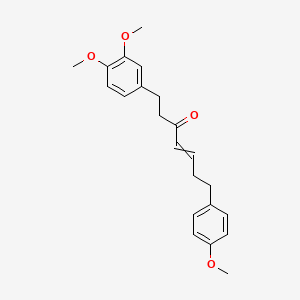![molecular formula C24H27N3O3S B12594301 N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound belongs to the class of sulfonamide compounds and is known for its unique chemical structure, which includes a benzoxazole ring, a sulfanyl group, and a glycinamide moiety
Méthodes De Préparation
The synthesis of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is typically synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.
Acetylation: The acetyl group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Glycinamide Moiety: The glycinamide moiety is synthesized by reacting the intermediate compound with glycine or a glycine derivative.
Final Coupling: The final compound is obtained by coupling the benzyl and cyclohexyl groups to the glycinamide moiety using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Applications De Recherche Scientifique
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a GABA-A receptor agonist, resulting in the inhibition of neurotransmitter release. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant and anxiolytic properties. Additionally, it may interact with other molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide can be compared with other similar compounds, such as:
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N-cyclohexylpropanamide: This compound has a similar benzoxazole and sulfanyl structure but differs in the glycinamide moiety.
N-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]phenylalanine: This compound contains a phenylalanine moiety instead of the glycinamide moiety.
ETHYL 2-[[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: This compound has a thiazole ring and a carboxylate group, making it structurally different from the glycinamide compound.
Propriétés
Formule moléculaire |
C24H27N3O3S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O3S/c28-22(25-19-11-5-2-6-12-19)16-27(15-18-9-3-1-4-10-18)23(29)17-31-24-26-20-13-7-8-14-21(20)30-24/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,25,28) |
Clé InChI |
OGFTUZWOOBQSAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
